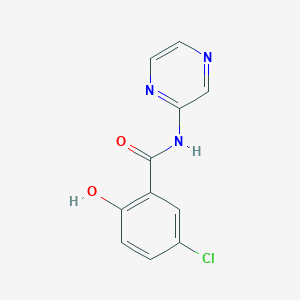

Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl-

CAS No.: 634185-54-9

Cat. No.: VC16891494

Molecular Formula: C11H8ClN3O2

Molecular Weight: 249.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 634185-54-9 |

|---|---|

| Molecular Formula | C11H8ClN3O2 |

| Molecular Weight | 249.65 g/mol |

| IUPAC Name | 5-chloro-2-hydroxy-N-pyrazin-2-ylbenzamide |

| Standard InChI | InChI=1S/C11H8ClN3O2/c12-7-1-2-9(16)8(5-7)11(17)15-10-6-13-3-4-14-10/h1-6,16H,(H,14,15,17) |

| Standard InChI Key | BQDFLNWCTZAAFJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- (IUPAC name: 5-chloro-2-hydroxy-N-pyrazin-2-ylbenzamide) possesses a molecular formula of and a molecular weight of 249.65 g/mol. Its canonical SMILES representation, , underscores the spatial arrangement of the chlorine atom at position 5 of the benzene ring and the pyrazine moiety at the amide nitrogen. The Standard InChIKey (BQDFLNWCTZAAFJ-UHFFFAOYSA-N) facilitates unambiguous chemical identification in databases.

The compound’s planar structure enables π-π interactions with biological targets, while the hydroxyl group at position 2 and chlorine at position 5 contribute to hydrogen bonding and hydrophobic interactions, respectively . Computational analyses reveal a molecular electrostatic potential favoring binding to mycobacterial fatty acid synthase I (FAS I) .

Synthesis and Analytical Characterization

Synthetic Methodology

The synthesis of Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- follows a two-step protocol :

-

Chlorination of Pyrazine Precursors: 5-hydroxypyrazine-2-carboxylic acid undergoes chlorination using thionyl chloride or phosphorus oxychloride, yielding 5-chloropyrazine-2-carbonyl chloride.

-

Amidation with Benzoyl Chlorides: The acyl chloride intermediate reacts with 5-chloro-2-hydroxybenzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine.

Reaction yields range from 18% to 89%, depending on substituent steric effects and purification methods . Critical parameters include temperature control (<40°C) and inert atmospheres to prevent diacylation by-products.

Spectroscopic Validation

-

NMR Spectroscopy: -NMR spectra exhibit characteristic peaks for the hydroxyl proton (δ 10.2 ppm, broad singlet) and pyrazine protons (δ 8.6–9.1 ppm).

-

IR Spectroscopy: Stretching vibrations at 1680 cm (C=O amide) and 3250 cm (O-H) confirm functional groups.

Antimicrobial Activity and Mechanism of Action

Antimycobacterial Efficacy

Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- demonstrates broad-spectrum activity against mycobacterial strains :

| Organism | MIC (µg/mL) |

|---|---|

| M. tuberculosis H37Rv | 1.56 |

| M. avium | 12.5 |

| M. kansasii | 12.5 |

The 5-chloro substitution enhances activity 4-fold compared to non-chlorinated analogs (MIC = 6.25 µg/mL) .

Target Engagement and Inhibition

The compound inhibits mycobacterial FAS I by competitively binding to the NADPH site (K = 2.1 µM) . Overexpression of fas1 in M. smegmatis confers resistance, confirming target specificity . Molecular dynamics simulations suggest the chlorine atom stabilizes hydrophobic interactions with Phe305 and Leu306 residues in FAS I .

Cytotoxicity and Selectivity Profiles

In Vitro Toxicity

Despite potent antimycobacterial activity, the compound exhibits cytotoxicity in mammalian cells :

| Cell Line | IC (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| HepG2 (hepatocellular) | 58.4 | 37.4 |

| RCC (renal) | 72.1 | 46.2 |

Hydrophilic substituents, such as hydroxyl groups, reduce cytotoxicity (SI > 35) . Acetylation of the hydroxyl group further improves tolerability without compromising activity .

Structure-Activity Relationships and Comparative Analysis

Impact of Substituents

-

Chlorine Position: 5-Chloro derivatives exhibit superior activity over 6-chloro isomers (MIC = 6.25 vs. 25 µg/mL) .

-

Benzene Ring Modifications: Hydroxyl groups at position 2 or 4 enhance water solubility and target engagement, while nitro groups reduce efficacy .

Retro-Amide Analogues

Retro-inversion of the amide bond (-NHCO- vs. -CONH-) in N-pyrazinylbenzamides lowers antimycobacterial activity (MIC = 6.25–12.5 µg/mL) but improves HepG2 selectivity (SI > 10) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume